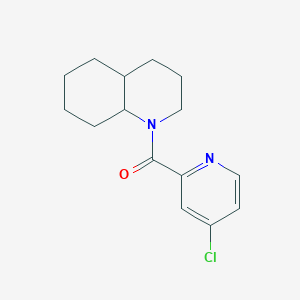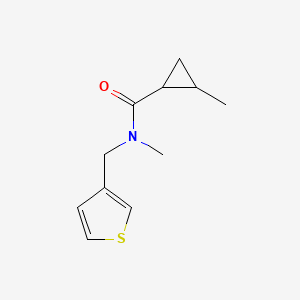![molecular formula C14H15NO2 B7516066 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a pyridone derivative that has been synthesized through different methods and has shown promising results in scientific research.
Mechanism of Action
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one exerts its biological activities through different mechanisms of action. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinase C. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized through different methods and is readily available for research purposes. However, one limitation of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one is its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Future Directions
There are several future directions for the research on 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one. One potential direction is the development of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one analogs with improved pharmacological properties. Another direction is the investigation of the potential of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one can provide insight into the development of novel therapeutic strategies.
Synthesis Methods
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one can be synthesized through various methods, including the reaction of 2-chloronicotinic acid with 2-methoxy-5-methylbenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chloronicotinic acid with 2-methoxy-5-methylbenzylamine in the presence of a reducing agent. These methods have been reported to yield 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one in good yields and high purity.
Scientific Research Applications
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potential antitumor, anti-inflammatory, and antioxidant activities. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also shown potential as an inhibitor of protein kinase C, which is a target for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-[(2-methoxy-5-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-6-7-13(17-2)12(9-11)10-15-8-4-3-5-14(15)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVLBQSADRCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)